N-[4-(acetylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide
Description
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound with the molecular formula C22H18N2O5S It is known for its unique structural features, which include a xanthene core and an acetylamino sulfonyl phenyl group
Properties
Molecular Formula |
C22H18N2O5S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H18N2O5S/c1-14(25)24-30(27,28)16-12-10-15(11-13-16)23-22(26)21-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)21/h2-13,21H,1H3,(H,23,26)(H,24,25) |
InChI Key |
JBUNAWNJEZPQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene backbone. The acetylamino sulfonyl phenyl group is then introduced through a series of reactions, including sulfonation, acetylation, and amide formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of intermediates, purification, and final assembly of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The acetylamino sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The xanthene core may also play a role in the compound’s biological effects by interacting with cellular membranes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}ACETAMIDE
- N-{4-[(ACETYLAMINO)PHENYL]SULFONYL}ACETAMIDE
- N-{4-[(ACETYLAMINO)PHENOXY]PHENYL}ACETAMIDE
Uniqueness
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE is unique due to its xanthene core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications in scientific research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
